molecular formula C9H12N2O3 B14395128 Methyl (4-amino-3-methoxyphenyl)carbamate CAS No. 88149-79-5

Methyl (4-amino-3-methoxyphenyl)carbamate

Cat. No.: B14395128
CAS No.: 88149-79-5
M. Wt: 196.20 g/mol
InChI Key: BGYWAUGKORXVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4-amino-3-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-amino-3-methoxyphenyl)carbamate typically involves the reaction of 4-amino-3-methoxyaniline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-amino-3-methoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-amino-3-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and development, particularly as a prodrug.

    Industry: Used in the production of pesticides, fungicides, and herbicides.

Mechanism of Action

The mechanism of action of methyl (4-amino-3-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (4-amino-3-methoxyphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

88149-79-5

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl N-(4-amino-3-methoxyphenyl)carbamate

InChI

InChI=1S/C9H12N2O3/c1-13-8-5-6(3-4-7(8)10)11-9(12)14-2/h3-5H,10H2,1-2H3,(H,11,12)

InChI Key

BGYWAUGKORXVJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.